Ethyl 1-oxido-3-pyridinylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-oxido-3-pyridinylcarbamate, also known as OPC-17116, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is synthesized through a specific method and has been found to have several biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Ethyl 1-oxido-3-pyridinylcarbamate involves the inhibition of factor Xa, an enzyme involved in the coagulation cascade. By inhibiting factor Xa, this compound prevents the formation of blood clots. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been found to have anticoagulant and antiplatelet properties, as well as anti-inflammatory properties. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 1-oxido-3-pyridinylcarbamate in lab experiments is its specificity for factor Xa, making it a potential candidate for the treatment of thrombotic disorders. Additionally, this compound has been found to have a low risk of bleeding compared to other anticoagulant drugs. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are several future directions for research involving Ethyl 1-oxido-3-pyridinylcarbamate. One potential direction is the development of new formulations of this compound for improved efficacy and safety. Additionally, further studies are needed to explore the potential use of this compound in the treatment of cancer and other diseases. Finally, research is needed to better understand the mechanism of action of this compound and its effects on various biological systems.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in various scientific research applications. It is synthesized through a specific method and has several biochemical and physiological effects. This compound has been found to have anticoagulant and antiplatelet properties, as well as anti-inflammatory properties. Additionally, it has been studied for its potential use in the treatment of cancer. While there are limitations to using this compound in lab experiments, there are also several future directions for research involving this compound.
Synthesemethoden
The synthesis of Ethyl 1-oxido-3-pyridinylcarbamate involves the reaction of ethyl carbamate with 3-pyridinecarboxylic acid, followed by oxidation with hydrogen peroxide. This method has been optimized and yields high purity this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-oxido-3-pyridinylcarbamate has been studied for its potential use in various scientific research applications. It has been found to have anticoagulant and antiplatelet properties, making it a potential candidate for the treatment of thrombotic disorders. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
Molekularformel |
C8H10N2O3 |
---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
ethyl N-(1-oxidopyridin-1-ium-3-yl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(11)9-7-4-3-5-10(12)6-7/h3-6H,2H2,1H3,(H,9,11) |
InChI-Schlüssel |
CWYNXQHYFSPMAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C[N+](=CC=C1)[O-] |
Kanonische SMILES |
CCOC(=O)NC1=C[N+](=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.